benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate
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Overview
Description
Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate typically involves the protection of amines using carbamate groups. One common method is the use of the t-butyloxycarbonyl (Boc) protecting group, which can be removed with strong acid (trifluoroacetic acid) or heat . Another method involves the use of the carboxybenzyl (CBz) group, which can be removed using catalytic hydrogenation (Pd-C, H2) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of carbamate synthesis, such as the use of protecting groups and catalytic hydrogenation, are likely to be employed.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or halide ions (Cl-, Br-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may yield alcohols or amines.
Scientific Research Applications
Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Medicine: Investigated for its potential therapeutic effects and drug delivery capabilities.
Industry: Used in the synthesis of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act as a protecting group for amines, preventing unwanted reactions during chemical synthesis . The exact molecular targets and pathways involved in its biological and medicinal applications are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler carbamate compound with similar protecting group properties.
t-Butyloxycarbonyl (Boc) carbamate: Another common protecting group for amines, removed with strong acid or heat.
Carboxybenzyl (CBz) carbamate: A protecting group removed using catalytic hydrogenation.
Uniqueness
Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate is unique due to its specific structure, which includes a cyclopentyl ring and a hydroxy group
Properties
IUPAC Name |
benzyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)/t11-,12+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLLUGKKOBOJGH-NWDGAFQWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1NC(=O)OCC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1NC(=O)OCC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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